

1,2,3-Trimethyl-4-nitrobenzene molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

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An In-depth Technical Guide to 1,2,3-Trimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of **1,2,3-trimethyl-4-nitrobenzene**. It includes a detailed, adaptable experimental protocol for its synthesis via the nitration of 1,2,3-trimethylbenzene (hemimellitene). Furthermore, this document presents a compilation of predicted and characteristic spectral data, including ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry, to aid in the identification and characterization of this compound. A workflow for the preliminary screening of nitroaromatic compounds for antimicrobial activity is also presented, highlighting a potential application relevant to drug development professionals.

Molecular Structure and Chemical Formula

1,2,3-Trimethyl-4-nitrobenzene, an aromatic nitro compound, is characterized by a benzene ring substituted with three methyl groups at positions 1, 2, and 3, and a nitro group at position 4.

Molecular Formula: $\text{C}_9\text{H}_{11}\text{NO}_2$ [\[1\]](#)

IUPAC Name: **1,2,3-trimethyl-4-nitrobenzene**[\[1\]](#)

CAS Number: 1128-19-4[\[1\]](#)

Canonical SMILES: CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])C)C[\[1\]](#)

InChI Key: HBPWZZBSVWZXTN-UHFFFAOYSA-N[\[1\]](#)

The spatial arrangement of the substituents on the benzene ring is crucial for its chemical reactivity and biological activity. The three adjacent methyl groups create a sterically hindered environment, which can influence the orientation of the nitro group and the overall planarity of the molecule.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for **1,2,3-trimethyl-4-nitrobenzene** is provided in the tables below. Please note that the NMR data is predicted, as experimental spectra for this specific isomer are not readily available in public databases.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	165.19 g/mol	PubChem [1]
Exact Mass	165.078978594 Da	PubChem [1]
XLogP3	3.2	PubChem [1]
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	d	1H	Ar-H
~7.15	d	1H	Ar-H
~2.30	s	3H	Ar-CH ₃
~2.25	s	3H	Ar-CH ₃
~2.20	s	3H	Ar-CH ₃

Note: Predicted using standard NMR prediction tools. Actual chemical shifts and coupling constants may vary.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~148	Ar-C (C-NO ₂)
~138	Ar-C (C-CH ₃)
~135	Ar-C (C-CH ₃)
~133	Ar-C (C-CH ₃)
~130	Ar-CH
~125	Ar-CH
~20	Ar-CH ₃
~16	Ar-CH ₃
~15	Ar-CH ₃

Note: Predicted using standard NMR prediction tools. Actual chemical shifts may vary.

Table 4: Characteristic FT-IR and Mass Spectrometry Data

Spectroscopic Method	Characteristic Peaks/Fragments	Interpretation
FT-IR	~1550-1475 cm ⁻¹ (strong, asymmetric)	Asymmetric N-O stretch of the nitro group[2]
	~1360-1290 cm ⁻¹ (strong, symmetric)	Symmetric N-O stretch of the nitro group[2]
	~3100-3000 cm ⁻¹ (medium)	Aromatic C-H stretch
	~2980-2850 cm ⁻¹ (medium)	Aliphatic C-H stretch (methyl groups)
Mass Spectrometry	m/z 165	Molecular ion (M ⁺)
	m/z 148	[M - OH] ⁺
	m/z 119	[M - NO ₂] ⁺
	m/z 91	Tropylium ion ([C ₇ H ₇] ⁺)

Note: Fragmentation patterns are based on typical behavior of nitroaromatic compounds.

Experimental Protocols: Synthesis of 1,2,3-Trimethyl-4-nitrobenzene

The following is a detailed experimental protocol for the synthesis of **1,2,3-trimethyl-4-nitrobenzene** via the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This protocol is adapted from established procedures for the nitration of similar aromatic compounds.

Reaction Scheme:



Materials and Reagents:

- 1,2,3-Trimethylbenzene (Hemimellitene)
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Dichloromethane
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate
- Ice

Procedure:

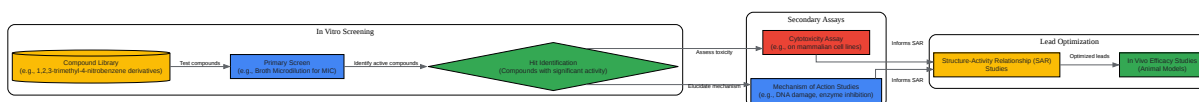
- Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with continuous stirring. The temperature of the mixture should be maintained below 10 °C.
- Reaction: In a separate flask, dissolve 10 g of 1,2,3-trimethylbenzene in 50 mL of dichloromethane and cool the solution in an ice-water bath.
- Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,2,3-trimethylbenzene over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
- Remove the ice bath and allow the reaction to stir at room temperature for another hour.
- Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and stir until all the ice has melted.
- Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1,2,3-trimethyl-4-nitrobenzene**.

Safety Precautions: This reaction is highly exothermic and involves the use of strong acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Potential Biological Activity and Screening Workflow

Nitroaromatic compounds have been reported to exhibit a range of biological activities, including antimicrobial properties.[3] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can lead to cellular damage and death.[1] Given the interest in developing new antimicrobial agents, a general workflow for screening compounds like **1,2,3-trimethyl-4-nitrobenzene** for such activity is presented below.



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Caption: A generalized workflow for the discovery and preclinical development of novel antimicrobial agents.

This workflow outlines a systematic approach, starting from a primary screen to identify active compounds, followed by secondary assays to assess toxicity and elucidate the mechanism of action. Promising "hit" compounds can then proceed to lead optimization, where structure-activity relationships are studied to improve efficacy and safety profiles before in vivo testing.

Conclusion

This technical guide provides essential information on **1,2,3-trimethyl-4-nitrobenzene** for researchers and professionals in the chemical and pharmaceutical sciences. The detailed molecular structure, physicochemical properties, and spectral data serve as a valuable reference for its identification and characterization. The provided synthesis protocol offers a practical starting point for its preparation in a laboratory setting. Furthermore, the outlined screening workflow for antimicrobial activity highlights a potential avenue for the investigation of this and related nitroaromatic compounds in the context of drug discovery. Further experimental validation of the predicted spectral data and exploration of its biological activities are encouraged to fully elucidate the potential of this molecule.

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- To cite this document: BenchChem. [1,2,3-Trimethyl-4-nitrobenzene molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074050#1-2-3-trimethyl-4-nitrobenzene-molecular-structure-and-formula\]](https://www.benchchem.com/product/b074050#1-2-3-trimethyl-4-nitrobenzene-molecular-structure-and-formula)

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